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Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11p-hydroxysteroid dehydrogenase
type 1 (11B-HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive
cortisone to active cortisol, a glucocorticoid with a wide range of physiological and metabolic
effects. By inhibiting 113-HSD1, AZD4017 reduces local cortisol concentrations in target
tissues such as the liver, adipose tissue, and skin, without significantly affecting systemic
cortisol levels. This targeted mechanism of action has positioned AZD4017 as a therapeutic
candidate for a variety of conditions, including metabolic syndrome, idiopathic intracranial
hypertension, and impaired wound healing. This technical guide provides a comprehensive
overview of the pharmacological profile of AZD4017, including its mechanism of action,
preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

AZD4017 is a competitive inhibitor of 113-HSD1, binding to the enzyme to prevent the
conversion of cortisone to cortisol.[1] This selective inhibition modulates glucocorticoid receptor
activation in a tissue-specific manner. The signaling pathway affected by AZD4017 is depicted
in the following diagram.
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Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AZD4017 from preclinical and

clinical studies.

ble 1: In Vi | Selectivity of :

Target Enzyme Species IC50 Reference
11p3-HSD1 Human 7nM [2]
11B-HSD1 Cynomolgus Monkey 29 nM [2]
11p3-HSD2 Human >30 uM [2]
17B-HSD1 Human >30 pM [2]
173-HSD3 Human >30 uM [2]
11B-HSD1 (in human Human 5 M 2]

adipocytes)

Table 2: Summary of Key Clinical Trial Results for

AZDA4017
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Indication Clinical Trial ID Phase

Key Findings Reference

Idiopathic
Intracranial NCT02017444

Hypertension

- At 12 weeks,
lumbar puncture
pressure was
lower in the
AZD4017 group
(29.7 cmH20)
compared to
placebo (31.3
cmH20), though
the difference
was not
statistically
significant.[3] - A
significant
decrease in [31[4]
lumbar puncture
pressure was
observed within
the AZD4017
group from
baseline.[3] -
Significant
improvements in
lipid profiles and
increased lean
muscle mass
were observed
with AZD4017

treatment.[4]

Non-alcoholic NCT02605616
Fatty Liver

Disease

(NAFLD) / Non-

alcoholic

- AZD4017 [5][6]
blocked the

conversion of
13C-cortisone to
13C-cortisol in

the liver in all
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Steatohepatitis
(NASH)

treated patients.
[5][6] - No
significant
change in liver
fat fraction (LFF)
in the overall
population.[5][6] -
In a subgroup of
patients with
NASH and Type
2 Diabetes,
AZD4017
significantly
improved liver
steatosis
compared to
placebo.[5][6]

Wound Healing
in Type 2
Diabetes

NCT03313297

IIb

- Systemic 11(3- [1107118]
HSD1 activity
was reduced by
87% with
AZD4017.[1][7] -
Wound diameter
was 34% smaller
at day 2 and
48% smaller
after repeat
wounding at day
30 in the
AZD4017 group.
[1][7] - AZD4017
was associated
with a 42%
increase in neo-
epidermal
volume and a

30% increase in
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re-
epithelialization.

(8]

- AZD4017
selectively
inhibited 11p3-
HSD1 activity by
>90% in vivo.[9]

Postmenopausal [10] - No

- I [9][10]

Osteopenia significant effect
on the bone
formation marker
osteocalcin after
90 days of

treatment.[9][10]

Experimental Protocols

Detailed experimental protocols for the specific preclinical evaluation of AZD4017 are not
publicly available. However, the following sections describe representative, standard
methodologies for the key assays used to characterize 113-HSD1 inhibitors.

In Vitro 113-HSD1 Enzyme Inhibition Assay
(Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro potency of 113-HSD1
inhibitors.

Obijective: To determine the IC50 value of a test compound (e.g., AZD4017) against human
11B-HSD1.

Materials:
e Recombinant human 113-HSD1 enzyme

o Cortisone (substrate)
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NADPH (cofactor)

Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)
Cortisol conjugated to an acceptor fluorophore (e.g., d2)

Assay buffer (e.g., phosphate buffer with BSA)

Test compound (AZD4017)

384-well low-volume microplates

HTRF-compatible plate reader

Procedure:

Prepare a serial dilution of the test compound (AZD4017) in assay buffer.

In a 384-well plate, add the test compound dilutions.

Add a solution containing recombinant human 113-HSD1 enzyme and NADPH to each well.
Initiate the enzymatic reaction by adding cortisone to all wells.

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60
minutes).

Stop the reaction by adding a detection mixture containing the anti-cortisol antibody-donor
and cortisol-acceptor conjugates.

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for the
immunoassay to reach equilibrium.

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission
at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
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e Plot the HTREF ratio against the logarithm of the test compound concentration and fit the data
to a four-parameter logistic equation to determine the 1C50 value.

Prepare Reagents
(AZD4017, Enzyme, Substrate, etc.)

'

Dispense AZD4017 dilutions
into 384-well plate

:

Add 113-HSD1 enzyme
and NADPH

Add Cortisone to
initiate reaction

Incubate at 37°C
Add HTRF detection reagents
(Antibody-donor, Cortisol-acceptor)
Incubate at RT
Read plate on
HTRF reader

Calculate HTRF ratio and
determine IC50

Py
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Caption: Workflow for an in vitro 113-HSD1 HTRF inhibition assay.

In Vitro Adipocyte Differentiation Assay

This protocol outlines a standard procedure for inducing the differentiation of preadipocytes and
assessing the effect of a test compound.

Objective: To evaluate the effect of a test compound (e.g., AZD4017) on the differentiation of
3T3-L1 preadipocytes into mature adipocytes.

Materials:

3T3-L1 preadipocyte cell line

e Dulbecco's Modified Eagle's Medium (DMEM)

» Fetal Bovine Serum (FBS)

« Differentiation induction medium (DMEM with FBS, insulin, dexamethasone, and
isobutylmethylxanthine - IBMX)

o Adipocyte maintenance medium (DMEM with FBS and insulin)

e Test compound (AZD4017)

e Oil Red O staining solution

¢ Formalin solution

 Isopropanol

o Multi-well cell culture plates

e Microscope

Procedure:
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Cell Seeding: Seed 3T3-L1 preadipocytes into multi-well plates and culture in DMEM with
10% FBS until they reach confluence.

Post-Confluence Arrest: Maintain the confluent cells in the growth medium for an additional 2
days to induce growth arrest.

Initiation of Differentiation: Replace the growth medium with differentiation induction medium
containing various concentrations of the test compound (AZD4017) or vehicle control.

Induction Period: Incubate the cells in the induction medium for 2-3 days.

Adipocyte Maturation: Replace the induction medium with adipocyte maintenance medium
(containing the test compound or vehicle).

Maintenance Period: Culture the cells for an additional 7-10 days, replacing the maintenance
medium every 2-3 days.

Oil Red O Staining:

[¢]

Wash the cells with phosphate-buffered saline (PBS).

Fix the cells with 10% formalin for at least 1 hour.

[¢]

[e]

Wash the cells with water and then with 60% isopropanol.

o

Stain the cells with Oil Red O solution for 10-15 minutes to visualize lipid droplets.

Wash the cells with water.

[¢]

Quantification:

o Visually assess the degree of adipocyte differentiation and lipid accumulation using a
microscope.

o For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and
measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a
spectrophotometer.
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Caption: Workflow for an in vitro adipocyte differentiation assay.
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Conclusion

AZD4017 is a well-characterized, potent, and selective inhibitor of 113-HSD1. Preclinical data
demonstrate its ability to effectively block the conversion of cortisone to cortisol in vitro. Clinical
studies have explored its therapeutic potential in a range of conditions, showing promising
results in improving lipid profiles, increasing lean muscle mass, and accelerating wound
healing. While some primary endpoints in clinical trials have not been met in all patient
populations, the consistent demonstration of target engagement and favorable safety profile
suggest that AZD4017 and the broader class of 113-HSD1 inhibitors warrant further
investigation for specific metabolic and inflammatory disorders. The detailed methodologies
provided in this guide serve as a valuable resource for researchers in the field of drug
development and metabolic disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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